molecular formula C34H31F3N4O5 B445696 2-AMINO-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B445696
M. Wt: 632.6g/mol
InChI Key: UEMCZGQCOVVIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, methoxy, nitro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as nitration, methylation, and amination. These intermediates are then subjected to cyclization and condensation reactions under controlled conditions to form the final product. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the compound and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its structure can be modified to create analogs that are tested for their activity against various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE
  • 2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE-5-OXIDE
  • 2-AMINO-4-METHOXY-6-METHYL-1,3,5-TRIAZINE-5-THIONE

Uniqueness

Compared to similar compounds, 2-AMINO-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C34H31F3N4O5

Molecular Weight

632.6g/mol

IUPAC Name

2-amino-4-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C34H31F3N4O5/c1-19-12-24(9-10-26(19)41(43)44)46-18-21-13-20(8-11-29(21)45-4)30-25(17-38)32(39)40(23-7-5-6-22(14-23)34(35,36)37)27-15-33(2,3)16-28(42)31(27)30/h5-14,30H,15-16,18,39H2,1-4H3

InChI Key

UEMCZGQCOVVIJS-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CC=CC(=C5)C(F)(F)F)N)C#N)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CC=CC(=C5)C(F)(F)F)N)C#N)OC)[N+](=O)[O-]

Origin of Product

United States

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